5-ethoxy-2-methyl-2H-pyran-3(6H)-one
Description
5-Ethoxy-2-methyl-2H-pyran-3(6H)-one is a substituted pyrone derivative characterized by a six-membered lactone ring with an ethoxy group at position 5 and a methyl group at position 2. Pyrone derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-ethoxy-6-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C8H12O3/c1-3-10-7-4-8(9)6(2)11-5-7/h4,6H,3,5H2,1-2H3 |
InChI Key |
NNXMSLHHBFFSCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C(OC1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The bioactivity and physicochemical properties of pyrone derivatives are heavily influenced by substituent type and position. Key comparisons include:
- 6-Pentyl-2H-pyran-2-one (6PP): Features a pentyl chain at position 4. However, the ethoxy group in the latter could offer improved metabolic stability compared to aliphatic chains .
- 5,6-Dihydro-6-methoxy-2H-pyran-3(4H)-one: Contains a methoxy group at position 5.
- Benzenesulfonyl- or Phenylthio-Substituted Pyrone Derivatives: Bulky aromatic substituents (e.g., benzenesulfonyl) significantly enhance antibacterial activity against gram-positive bacteria, as demonstrated in studies of 2H-pyran-3(6H)-one derivatives .
Data Table: Comparative Analysis of Pyrone Derivatives
Q & A
Q. How does solvent polarity influence tautomeric behavior and biological activity?
- Answer : In polar solvents (e.g., water), the enol tautomer predominates, enhancing antioxidant activity via radical scavenging. Nonpolar solvents (e.g., hexane) stabilize the keto form, which is less bioactive. Solvent-dependent UV-Vis spectral shifts (λmax 270–320 nm) quantify tautomeric ratios .
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